Decahydroquinoxalin-6-ol

Description

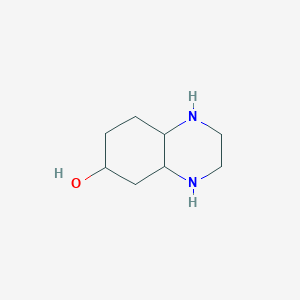

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-6-ol |

InChI |

InChI=1S/C8H16N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h6-11H,1-5H2 |

InChI Key |

LZZLBWVZEKNFNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CC1O)NCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Decahydroquinoxalin 6 Ol and Stereoisomers

Strategic Approaches to Decahydroquinoxaline (B1602541) Ring System Construction

The formation of the decahydroquinoxaline core is a fundamental challenge that has been addressed through various synthetic routes. These strategies focus on establishing the bicyclic system with control over the relative and absolute stereochemistry of its multiple chiral centers.

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of substituents on the decahydroquinoxaline ring, particularly the cis/trans fusion of the cyclohexane (B81311) and pyrazine (B50134) rings. The stereochemical outcome is often dictated by the geometry of the starting materials and the reaction mechanism. For instance, synthetic approaches to related saturated nitrogen heterocycles, such as decahydroquinolines, have utilized methods like the Diels-Alder reaction and Knoevenagel condensation to establish specific diastereomers. nih.gov In these cases, the stereochemistry of substituents on a starting cyclohexene (B86901) ring can direct the formation of a predominantly cis-fused product. nih.gov Similar principles can be applied to decahydroquinoxaline synthesis, where the choice of a cis- or trans-1,2-diaminocyclohexane derivative as a precursor will determine the fusion of the resulting bicyclic system. Methodologies involving cascade reactions, such as [4+2] annulation, have also proven effective in the diastereoselective construction of complex tetrahydroquinoline scaffolds, which are precursors to their fully saturated counterparts. researchgate.net

Accessing specific enantiomers of decahydroquinoxaline derivatives requires asymmetric synthesis techniques. One established strategy involves the use of chiral auxiliaries to guide the stereochemical course of reactions. For the related decahydroquinoline (B1201275) systems, (R)-phenylglycinol has been employed as a chiral inductor to create enantiopure tricyclic lactam intermediates. nih.gov These platforms allow for the stereocontrolled introduction of substituents, ultimately leading to enantiopure decahydroquinoline products after removal of the auxiliary. nih.gov Another powerful approach is asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) precursors has been developed to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. nih.govrsc.org By carefully selecting the chiral ligand, reaction solvent, and conditions, it is possible to selectively synthesize either the (R) or (S) enantiomer of the partially hydrogenated intermediate, which can then be further reduced to the corresponding enantiopure decahydroquinoxaline. rsc.org

A direct and common method for synthesizing the decahydroquinoxaline scaffold is the catalytic hydrogenation of aromatic quinoxaline or partially saturated 1,2,3,4-tetrahydroquinoxaline (B1293668) precursors. byu.edu This approach typically requires forcing conditions, including high pressures and temperatures, and the use of robust catalysts. Catalysts such as 5% rhodium-on-alumina and freshly prepared Raney nickel have been shown to be effective in the complete reduction of the quinoxaline ring system to its decahydro derivative. cusat.ac.incusat.ac.inresearchgate.net These hydrogenations often proceed with high stereoselectivity, yielding the meso(cis)-decahydroquinoxaline as the major product. cusat.ac.incusat.ac.in This method provides a convenient route to a variety of substituted decahydroquinoxalines, including alkoxy-substituted derivatives like 6-methoxydecahydroquinoxaline, a close analog of decahydroquinoxalin-6-ol. byu.edu

Table 1: Catalytic Hydrogenation for Decahydroquinoxaline Synthesis

| Starting Material | Catalyst | Conditions | Product | Source(s) |

|---|---|---|---|---|

| Quinoxaline or 1,2,3,4-Tetrahydroquinoxaline | 5% Rhodium-on-Alumina | 100°C, 136 atm | meso(cis)-Decahydroquinoxaline | cusat.ac.incusat.ac.inresearchgate.net |

| Quinoxaline or 1,2,3,4-Tetrahydroquinoxaline | Raney Nickel (W-6) | High Temperature & Pressure | meso(cis)-Decahydroquinoxaline | cusat.ac.incusat.ac.inresearchgate.net |

Modular and Convergent Synthesis of Substituted this compound Analogues

Modular and convergent synthetic strategies offer the flexibility to create a library of substituted this compound analogues by combining different building blocks in the final steps of the synthesis. This approach is highly efficient for exploring structure-activity relationships.

Palladium-catalyzed reactions are powerful tools for the construction of nitrogen-containing heterocycles. researchgate.net These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. nih.gov Palladium-catalyzed intramolecular C-N bond formation, such as the coupling of amino-tethered vinyl halides and ketone enolates, provides a route to various monocyclic and condensed nitrogen heterocycles. nih.gov A particularly relevant modular approach involves the palladium-catalyzed cyclization of propargyl units with diamine components to furnish highly substituted piperazines and related heterocycles. acs.org This strategy could be adapted for the synthesis of decahydroquinoxaline precursors by reacting a suitable diamine with a functionalized three-carbon unit under palladium catalysis, allowing for the introduction of diverse substituents in a controlled manner.

The use of amines and diamines as key nucleophilic building blocks is fundamental to the synthesis of the pyrazine ring within the decahydroquinoxaline structure. The classical and most direct synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For example, the reaction of trans-1,2-cyclohexanediamine with glyoxal (B1671930), followed by reduction, yields trans-decahydroquinoxaline. researchgate.net Similarly, condensing 1,2-cyclohexanedione (B122817) with ethylenediamine (B42938) and subsequently reducing the intermediate provides a route to the decahydroquinoxaline system. researchgate.net The versatility of this approach lies in the ability to vary both the diamine and the dicarbonyl component. Using substituted 1,2-diaminocyclohexanes or functionalized glyoxal derivatives allows for the modular construction of a wide array of decahydroquinoxaline analogues, with substituents precisely placed on either the carbocyclic or heterocyclic ring.

Functionalization and Derivatization of the this compound Scaffold

The strategic modification of the this compound framework is crucial for tuning its physicochemical properties and biological activity. The presence of two secondary amine nitrogens and a hydroxyl group offers multiple sites for functionalization. Advanced synthetic strategies aim to control the selectivity of these transformations to access specific isomers and derivatives.

Regioselective and Stereoselective Functional Group Transformations

Controlling the regioselectivity and stereoselectivity of reactions on the this compound scaffold is paramount for the synthesis of well-defined structures. The inherent reactivity of the two nitrogen atoms and the hydroxyl group can be modulated through various strategies.

N-Functionalization: The secondary amines of the decahydroquinoxaline core are nucleophilic and readily undergo reactions such as N-alkylation and N-acylation. Regioselectivity between the two nitrogen atoms can often be challenging and is dependent on the specific stereoisomer of the starting material and the reaction conditions. The use of protecting groups can be a valuable strategy to achieve selective functionalization of one nitrogen atom over the other. For instance, the temporary protection of one amine with a sterically bulky group can direct the reaction to the less hindered nitrogen.

Hydroxyl Group Transformations: The hydroxyl group at the C-6 position can be a versatile point for derivatization. It can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position with controlled stereochemistry, depending on whether the reaction proceeds through an S(_N)2 (inversion of stereochemistry) or S(_N)1 (racemization) mechanism. Oxidation of the secondary alcohol to a ketone provides an alternative route for further functionalization, such as the introduction of new carbon-carbon bonds via Grignard or Wittig reactions.

| Transformation | Reagents and Conditions | Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Introduction of alkyl groups on one or both nitrogen atoms. |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Formation of amide linkages at one or both nitrogen atoms. |

| O-Tosylation | TsCl, Pyridine | Conversion of the hydroxyl group into a good leaving group. |

| Oxidation | PCC, CH₂Cl₂ or Dess-Martin periodinane, CH₂Cl₂ | Conversion of the secondary alcohol to a ketone. |

Introduction of Side Chains for Structural Diversity

The introduction of diverse side chains onto the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR). This can be achieved through the functional group transformations described above.

N-Alkylation and N-Acylation: A wide array of side chains can be introduced via N-alkylation and N-acylation reactions. By varying the alkyl or acyl halide, a library of derivatives with different steric and electronic properties can be synthesized. For example, the introduction of aromatic or heteroaromatic rings can be important for π-π stacking interactions with biological targets. The incorporation of flexible alkyl chains or rigid cyclic systems can modulate the conformational preferences of the molecule.

C-C Bond Forming Reactions: Following the oxidation of the hydroxyl group to a ketone, carbon-carbon bond-forming reactions can be employed to introduce side chains at the C-6 position. This allows for the synthesis of derivatives with a greater degree of structural complexity.

| Method | Reagent Type | Example Side Chains Introduced |

| N-Alkylation | Benzyl bromide, propargyl bromide, 2-bromoethanol | Benzyl, propargyl, hydroxyethyl |

| N-Acylation | Acetyl chloride, benzoyl chloride, Boc-glycine-OSu | Acetyl, benzoyl, amino acid moieties |

| Grignard Reaction (on C6-ketone) | Phenylmagnesium bromide, methylmagnesium iodide | Phenyl, methyl |

Synthesis of Fused Polycyclic Systems Incorporating Decahydroquinoxaline Motifs

The decahydroquinoxaline-6-ol scaffold can serve as a valuable building block for the synthesis of more complex, fused polycyclic systems. These intricate architectures can lead to novel compounds with unique three-dimensional shapes and potentially enhanced biological activities.

One common strategy involves intramolecular cyclization reactions. For instance, if a side chain introduced at one of the nitrogen atoms contains a suitable electrophilic center, it can react with the other nitrogen or the hydroxyl group (or a derivative thereof) to form a new ring.

Another approach is to utilize the existing functionality to participate in cycloaddition reactions. For example, the ketone at the C-6 position could be converted into an enolate and participate in annulation reactions to build a new carbocyclic or heterocyclic ring.

The synthesis of such fused systems often requires careful planning and execution of multi-step reaction sequences, with a strong emphasis on controlling the stereochemical outcomes of each step.

| Cyclization Strategy | Key Reaction | Resulting Fused System |

| Intramolecular N-alkylation | A bifunctional alkylating agent is used to link the two nitrogen atoms. | Formation of a third ring connecting the two nitrogens. |

| Pictet-Spengler Reaction | Reaction of an N-alkylated decahydroquinoxaline with an aldehyde or ketone. | Formation of a new fused heterocyclic ring. |

| Ring-Closing Metathesis | Introduction of two alkenyl side chains followed by a metathesis catalyst. | Formation of a large fused ring. |

Structure Activity Relationship Sar and Structural Optimization of Decahydroquinoxalin 6 Ol Derivatives

Principles of SAR Analysis in Decahydroquinoxaline (B1602541) Research

The core principle of SAR analysis is that the biological activity of a chemical compound is directly related to its molecular structure. patsnap.com Minor alterations to a molecule, such as adding, removing, or modifying functional groups, can lead to significant changes in its interaction with a biological target, such as a receptor or enzyme. patsnap.com In the context of decahydroquinoxaline research, SAR studies aim to build a comprehensive understanding of which parts of the scaffold are essential for its desired effect.

The process is iterative, involving cycles of chemical synthesis, biological testing, and analysis. patsnap.com Researchers begin with a "hit" or "lead" compound—a decahydroquinoxalin-6-ol derivative with some level of desired activity. They then create analogues by modifying specific regions of the molecule. For instance, studies on the broader quinoxaline (B1680401) class have shown that introducing different substituents, such as halogen atoms, can significantly enhance biological potency. researchgate.netresearchgate.net The insights gained from testing these analogues help to construct a SAR model that informs the next round of molecular design. patsnap.com

Key aspects investigated in the SAR of decahydroquinoxalines include:

The role of the saturated heterocyclic core: Understanding how the decahydropyrazine ring's size, shape, and flexibility contribute to activity.

Substitutions on the nitrogen atoms: Modifying the groups attached to the N1 and N4 positions to probe their influence on binding and properties like solubility.

The significance of the 6-hydroxyl group: The "-ol" at position 6 is a critical feature, likely acting as a hydrogen bond donor or acceptor in interactions with the biological target. SAR studies would explore replacing it or altering its position to confirm its role.

Substitutions on the cyclohexane (B81311) ring: Adding various functional groups to the saturated carbocyclic ring to explore interactions with specific pockets in the target protein. For example, probing a hydrophobic pocket with different substituents can dramatically increase potency. drugdesign.org

Impact of Stereochemistry and Conformation on Biological Activity

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. ankara.edu.tr Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. It is common in pharmacology for one enantiomer of a chiral drug to be significantly more potent than its mirror image, or for the two to have entirely different biological effects. nih.govankara.edu.tr

In the case of this compound derivatives, the multiple chiral centers within the scaffold give rise to numerous possible stereoisomers. The precise orientation of the hydroxyl group at position 6 and other substituents relative to the fused ring system will dictate how well the molecule fits into its target binding site. Research on other chiral compounds has demonstrated that stereochemistry is a key driver for potency and pharmacokinetics. nih.gov For example, in a study of 3-Br-acivicin derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant biological activity, while other isomers were inactive, suggesting a highly specific interaction with the target that depends on the exact 3D structure. nih.govresearchgate.net This principle holds true for decahydroquinoxalines, where one stereoisomer may achieve optimal binding affinity and selectivity, while others may be less active or inactive.

| Isomer Type | Description | Potential Impact on Activity |

| Enantiomers | Non-superimposable mirror images (e.g., R vs. S configuration). | One enantiomer may have high affinity for a receptor, while the other has low or no affinity. |

| Diastereomers | Stereoisomers that are not mirror images (e.g., cis vs. trans isomers). | Diastereomers have different shapes and physical properties, often leading to significant differences in biological activity and selectivity. |

The decahydroquinoxaline scaffold is a flexible system that can adopt multiple low-energy shapes, or conformations. While this flexibility can be advantageous for initial binding, it can also be a liability, as the molecule may adopt an inactive conformation. Conformational restriction is a strategy used in drug design to lock a flexible molecule into its "bioactive conformation"—the specific shape it adopts when bound to its biological target.

By introducing structural modifications that reduce the molecule's flexibility, such as adding bulky groups or creating additional ring systems, chemists can pre-organize the molecule into the optimal shape for receptor binding. This can lead to several benefits:

Increased Potency: A rigid analogue that is already in the correct conformation does not need to expend as much energy to adopt the bioactive shape, leading to a more favorable binding interaction.

Enhanced Selectivity: A conformationally restricted molecule may fit precisely into the intended target's binding site but poorly into the sites of off-target proteins, thereby reducing side effects. nih.gov

Elucidation of Key Pharmacophores within this compound Analogues

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. It defines the key features required for interaction with a specific biological target. Identifying the pharmacophore is a primary goal of SAR analysis. drugdesign.org

For this compound analogues, the pharmacophore would consist of a specific spatial arrangement of features derived from the scaffold. Based on the structure, the key pharmacophoric features likely include:

A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 6-position is a prime candidate for forming a critical hydrogen bond with the target protein.

Basic Nitrogen Atoms: The two nitrogen atoms within the saturated pyrazine (B50134) ring are basic and can be protonated at physiological pH, allowing them to form ionic interactions or hydrogen bonds.

A Hydrophobic Core: The fused saturated ring system provides a rigid, hydrophobic scaffold that can engage in van der Waals or hydrophobic interactions with nonpolar regions of the binding site. Studies of related quinoxaline derivatives have identified interactions with hydrophobic residues like Tyr-16, Pro-89, and Leu-90 as being important for binding. researchgate.net

The combination and spatial relationship of these features constitute the pharmacophore. For example, a successful analogue might require a hydrogen bond donor at one end of the molecule and a hydrophobic region positioned a specific distance away.

| Pharmacophoric Feature | Potential Role in Binding | Example from Scaffold |

| Hydrogen Bond Donor | Forms directional interaction with an acceptor (e.g., a carbonyl oxygen) on the receptor. | -OH group at position 6; N-H groups. |

| Hydrogen Bond Acceptor | Forms directional interaction with a donor (e.g., an amide N-H) on the receptor. | -OH group at position 6; Nitrogen atoms. |

| Hydrophobic Group | Interacts with nonpolar pockets in the receptor. | The saturated cyclohexane and piperazine rings. |

| Cationic Center | Forms ionic bonds with negatively charged residues (e.g., Asp, Glu) on the receptor. | Protonated nitrogen atoms. |

Rational Design Strategies for Modulating Biological Potency and Selectivity

Rational design uses the knowledge gained from SAR studies to make purposeful, data-driven modifications to a lead compound to improve its properties. nih.gov The goal is to enhance potency (the amount of drug needed for an effect), selectivity (the drug's preference for its intended target over others), and pharmacokinetic properties. patsnap.com

Several rational design strategies can be applied to optimize this compound derivatives:

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), computational modeling can be used to visualize how the decahydroquinoxaline derivative fits into the binding site. oncodesign-services.com This allows chemists to design new analogues with modifications that improve the fit or create new, favorable interactions.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere) but may improve potency, selectivity, or metabolic stability. For example, the hydroxyl group could be replaced with a thiol (-SH) or an amine (-NH2) to probe the importance of its hydrogen-bonding capability.

Substituent Modification: As seen in broader quinoxaline research, systematically adding different substituents can fine-tune activity. For instance, adding electron-withdrawing groups like halogens to an aromatic ring attached to the scaffold can modulate electronic properties and improve target binding. researchgate.netresearchgate.net

Charge Optimization: Computational methods can be used to optimize the charge distribution across the molecule to achieve the best balance between favorable intermolecular interactions with the target and the unfavorable energy cost of removing the molecule from its solvated state in water. nih.gov This can be used to enhance both potency and selectivity.

By applying these strategies, researchers can systematically evolve an initial hit compound into a highly potent and selective drug candidate.

Computational and Theoretical Investigations of Decahydroquinoxalin 6 Ol Systems

Quantum Chemical Studies on Decahydroquinoxaline (B1602541) Reactivity and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure of molecules, which in turn governs their reactivity and stability. mdpi.comsemanticscholar.org These approaches allow researchers to move beyond empirical observations and develop a predictive framework based on the principles of quantum mechanics.

Density Functional Theory (DFT) has emerged as a robust tool for investigating the mechanisms of complex organic reactions. rsc.orgmdpi.com By calculating the electronic density of a system, DFT can accurately predict molecular structures and thermochemical properties, making it highly effective for mapping out reaction pathways. scirp.org In the context of heterocyclic systems like decahydroquinoxalines, DFT is employed to explore the intricacies of their synthesis and chemical transformations. For instance, DFT calculations can elucidate the hydrodenitrogenation (HDN) mechanism of related nitrogen-containing heterocycles by systematically exploring hydrogenation and ring-opening reaction pathways. nih.gov

These computational studies can identify the most energetically favorable reaction routes by calculating the transition state energies and the energies of intermediates. rsc.orgpku.edu.cn This allows for a detailed understanding of stereoselectivity and regioselectivity, which are crucial for the synthesis of specific isomers of decahydroquinoxalin-6-ol. The insights gained from DFT can help rationalize experimental outcomes and guide the selection of catalysts and reaction conditions to optimize the yield of desired products. nih.gov

For decahydroquinoxaline systems, this analysis is critical for understanding their stability. The relative energies of different conformers and isomers can be calculated, providing insight into their thermodynamic stability. Furthermore, reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Δℰ), chemical hardness (η), and softness (S), can be used to quantify and predict the chemical reactivity of different derivatives. scirp.org A comprehensive study of such descriptors can offer valuable insights into the chemical behavior of these derivatives, which is crucial for their further exploration and potential applications. scirp.org

| Reactivity Descriptor | Significance in Stability/Reactivity Analysis |

| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity. |

| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity. |

| Energy Gap (Δℰ) | The difference between HOMO and LUMO energies; a smaller gap generally implies higher reactivity and lower stability. scirp.org |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; higher hardness correlates with greater stability. scirp.org |

| Chemical Softness (S) | The reciprocal of hardness; higher softness indicates greater reactivity. scirp.org |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To explore the potential of this compound derivatives as therapeutic agents, computational methods are used to predict and analyze their interactions with biological targets like proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this involves placing a candidate molecule (ligand) into the binding site of a target protein and evaluating the goodness of fit. For quinoxaline (B1680401) derivatives, docking studies have been successfully used to predict their binding modes within the active sites of enzymes such as α-glucosidase. nih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.govnih.gov The results are often quantified by a "docking score" or binding energy, which estimates the binding affinity. nih.gov

| Simulation Technique | Purpose in Target Interaction Prediction | Key Outputs |

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. nih.gov | Binding energy/Docking score, predicted binding orientation, key intermolecular interactions (e.g., hydrogen bonds). nih.govnih.gov |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex over time and analyzes its dynamic behavior. nih.gov | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of interaction stability (e.g., hydrogen bond lifetime). physchemres.org |

Cheminformatics and Machine Learning Applications in Decahydroquinoxaline Research

Cheminformatics and machine learning are transforming drug discovery by enabling the analysis and modeling of vast chemical and biological datasets. neovarsity.orgnih.gov These approaches accelerate the identification of promising new drug candidates. longdom.org

The quinoxaline core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of compounds with diverse and significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.commdpi.com Cheminformatics tools are used to mine large chemical databases for molecules containing the quinoxaline or related scaffolds. nih.gov

This process, known as scaffold analysis, involves identifying the core molecular framework and analyzing the properties of known derivatives. By systematically studying the variations in substituents around the decahydroquinoxaline scaffold, researchers can identify patterns associated with specific biological activities. This information is invaluable for designing virtual libraries of novel derivatives with a higher probability of being active against a desired biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing robust QSAR models, the activity of new, unsynthesized decahydroquinoxaline derivatives can be predicted, saving significant time and resources in the drug development process. biointerfaceresearch.com

The process involves calculating a set of molecular descriptors (numerical representations of molecular properties) for a series of known compounds and using machine learning algorithms to build a predictive model. nih.govbiointerfaceresearch.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govphyschemres.org These models generate contour maps that visualize the regions around the molecular scaffold where steric, electrostatic, or other property changes are likely to increase or decrease biological activity. nih.govphyschemres.org This provides intuitive, graphical guidance for designing more potent derivatives of this compound. digitellinc.com

| QSAR Model Statistics | Description | Ideal Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the molecular descriptors for the training set. | Closer to 1.0 |

| q² or Q² (Cross-validated R²) | A measure of the internal predictive ability of the model, typically calculated using leave-one-out cross-validation. A value > 0.5 is generally considered to indicate good internal predictivity. nih.gov | > 0.5 |

| R²pred (External Validation R²) | Measures the predictive power of the model on an external test set of compounds not used in model building. A value > 0.6 is often considered to indicate good external predictivity. nih.gov | > 0.6 |

Decahydroquinoxalin 6 Ol As a Privileged Scaffold in Drug Discovery

Concept of Privileged Scaffolds in Medicinal Chemistry

The term "privileged scaffold" was first introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. These scaffolds are not merely inert skeletons; they possess inherent structural and chemical features that predispose them to interact favorably with proteins. This promiscuity is not random but is rather a consequence of their ability to present functional groups in a three-dimensional arrangement that mimics the binding motifs of endogenous ligands.

Over time, the definition has expanded to include scaffolds that, while not necessarily binding to a wide range of different target classes, are recurrently found in bioactive molecules against a specific target family. The utility of privileged scaffolds lies in their proven "bio-relevance," providing a validated starting point for the design of new ligands. By decorating a privileged core with a variety of substituents, medicinal chemists can rapidly generate libraries of compounds with a higher probability of biological activity.

Key characteristics of privileged scaffolds often include:

Three-Dimensional Complexity: They often possess a rigid or semi-rigid, non-planar structure that allows for the precise spatial orientation of substituents.

Synthetic Tractability: They are typically accessible through robust and efficient synthetic routes, allowing for the facile introduction of diverse chemical functionalities.

Favorable Physicochemical Properties: Many privileged scaffolds impart drug-like properties to the molecules that contain them, such as good solubility and metabolic stability.

Presence in Natural Products: Nature has evolved a plethora of bioactive molecules, and many privileged scaffolds are derived from or inspired by natural product skeletons.

Scaffold Hopping and its Application with Decahydroquinoxaline (B1602541)

Scaffold hopping is a powerful strategy in drug discovery that involves the replacement of the core scaffold of a known active compound with a structurally distinct framework, while aiming to retain or improve its biological activity and other desirable properties. This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, or discovering novel chemical series with different structure-activity relationships (SAR).

The application of scaffold hopping with the decahydroquinoxaline framework, while not as extensively documented as for its aromatic counterpart, quinoxaline (B1680401), represents a promising area of exploration. The fully saturated decahydroquinoxaline system offers a significant departure in terms of three-dimensional shape and conformational flexibility compared to the planar quinoxaline core. This allows for the exploration of new regions of chemical space and potentially different interactions with a biological target.

For instance, a known inhibitor with a quinoxaline core could be subjected to scaffold hopping by hydrogenation to the decahydroquinoxaline analogue. This transformation would introduce chirality and a more defined three-dimensional arrangement of substituents, which could lead to improved potency, selectivity, or a different mode of action. The success of such a hop would depend on the ability of the new decahydroquinoxaline-based molecule to present the key pharmacophoric elements in a similar spatial orientation to the original ligand.

Rationalizing Decahydroquinoxalin-6-ol as a Drug Discovery Template

While the decahydroquinoxaline scaffold itself is not yet widely established as a "classic" privileged scaffold, a strong rationale can be built for its potential as a valuable drug discovery template, particularly with the introduction of a hydroxyl group at the 6-position.

Key Attributes of the this compound Scaffold:

| Feature | Rationale for its Importance in Drug Discovery |

| Three-Dimensional and Chiral Nature | The saturated bicyclic ring system of decahydroquinoxaline is inherently three-dimensional and chiral. This provides a rigid framework for the precise spatial arrangement of substituents, which is crucial for selective interactions with biological targets. The presence of multiple stereocenters allows for the exploration of stereoisomers with potentially different biological activities and pharmacokinetic profiles. |

| Hydrogen Bonding Capabilities | The two nitrogen atoms within the pyrazine (B50134) ring and the hydroxyl group at the 6-position can act as both hydrogen bond donors and acceptors. This is a critical feature for anchoring a molecule within a protein's binding site and contributing to high-affinity interactions. |

| Synthetic Accessibility and Functionalization | Synthetic routes to decahydroquinoxalines are established, often starting from readily available precursors. The nitrogen atoms can be functionalized to introduce a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core. The hydroxyl group at the 6-position provides an additional handle for derivatization or can itself be a key pharmacophoric feature. |

| Improved Physicochemical Properties | Compared to their aromatic quinoxaline counterparts, saturated scaffolds like decahydroquinoxaline generally exhibit improved solubility and metabolic stability. The increased sp³ character can lead to better oral bioavailability and a more favorable toxicity profile. |

| Structural Novelty | The decahydroquinoxaline scaffold is relatively underexplored in medicinal chemistry compared to more common heterocyclic systems. This presents an opportunity to develop novel chemical entities with unique biological activities and strong intellectual property potential. |

The presence of the hydroxyl group in this compound is particularly significant. It can serve as a key interaction point with a target protein, or it can be used as a synthetic handle for further elaboration, for example, through etherification or esterification, to probe the binding pocket and optimize properties.

Future Prospects for this compound in Compound Library Design

The future of drug discovery lies in the creation of diverse and high-quality compound libraries for screening. This compound is well-positioned to be a valuable building block for the design of such libraries, particularly those focused on generating molecules with enhanced three-dimensionality.

The design of compound libraries based on the this compound scaffold can be guided by several principles:

Diversity-Oriented Synthesis (DOS): The scaffold's multiple points of functionalization can be exploited in DOS strategies to rapidly generate a wide range of structurally diverse molecules. By varying the substituents on the nitrogen atoms and the hydroxyl group, libraries with a broad coverage of chemical space can be created.

Fragment-Based Drug Discovery (FBDD): The core this compound structure can serve as a starting point for fragment-based approaches. Small fragments can be grown or linked from this central scaffold to identify novel binding interactions and build potent ligands.

Target-Focused Libraries: For specific target classes that are known to bind to saturated heterocyclic motifs, such as G-protein coupled receptors (GPCRs) or ion channels, libraries of this compound derivatives can be designed to maximize the chances of finding active compounds. The defined stereochemistry of the scaffold would be particularly advantageous in designing selective ligands.

As the limitations of flat, aromatic-rich compound libraries become more apparent, the demand for scaffolds that provide access to novel, three-dimensional chemical space will continue to grow. The this compound framework, with its inherent chirality, multiple points for diversification, and favorable physicochemical properties, represents a promising and currently underutilized scaffold for the next generation of drug discovery. Its systematic exploration has the potential to yield novel therapeutic agents for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.